6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine

Catalog No.
S13729319
CAS No.
61586-88-7
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine

CAS Number

61586-88-7

Product Name

6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine

IUPAC Name

6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-6-4-3-5-7(8-6)9-2/h6H,3-5H2,1-2H3

InChI Key

CFTAEPUZCPFROF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=N1)OC

6-Methoxy-2,3,4,5-tetrahydropyridine is a nitrogen-containing heterocyclic compound characterized by a tetrahydropyridine ring with a methoxy group at the sixth position. Its molecular formula is C6H11NOC_6H_{11}NO, and it has a molecular weight of approximately 113.16 g/mol. This compound is recognized for its structural uniqueness among tetrahydropyridines, which are of considerable interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Typical of tetrahydropyridine derivatives. Notably, it can undergo:

  • Oxidation: The compound can be oxidized to yield corresponding carbonyl derivatives, which may be useful in synthesizing more complex molecules .
  • Coordination Chemistry: It has been shown to form complexes with transition metals such as nickel, palladium, and platinum. These metal complexes exhibit distinct properties and have been characterized through various spectroscopic methods .
  • Cyclization Reactions: The compound can engage in cyclization reactions that lead to the formation of more complex heterocyclic structures .

6-Methoxy-2,3,4,5-tetrahydropyridine exhibits notable biological activities. Research indicates that its metal complexes demonstrate significant cytotoxic effects against cancer cell lines, particularly the MCF-7 breast cancer cell line. The platinum complex of this compound has shown promising results in inhibiting cell proliferation, suggesting potential applications in cancer therapy . Additionally, tetrahydropyridine derivatives are often associated with neuroprotective effects and may influence neurotransmitter systems .

The synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine can be achieved through several methods:

  • One-Pot Synthesis: Utilizing an acetic acid solvent system along with aniline and β-ketoesters can yield high amounts of substituted tetrahydropyridines in a single reaction step .
  • Metal-Catalyzed Reactions: Various metal catalysts (e.g., palladium) have been employed to facilitate cyclization reactions that generate tetrahydropyridine frameworks from simpler precursors .
  • Tandem Reactions: Innovative tandem reactions involving α,β-unsaturated imines and alkynes have also been reported to synthesize highly substituted tetrahydropyridines effectively .

The applications of 6-Methoxy-2,3,4,5-tetrahydropyridine span several fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as therapeutic agents in treating various diseases, including cancer due to their cytotoxic properties.
  • Agriculture: Some tetrahydropyridine derivatives have been investigated for their potential use as agrochemicals or pesticides.
  • Flavoring Agents: Compounds similar to tetrahydropyridines are sometimes utilized in the food industry for flavor enhancement due to their aromatic properties .

Interaction studies involving 6-Methoxy-2,3,4,5-tetrahydropyridine primarily focus on its metal complexes. These studies reveal how the ligand coordinates with metal ions and how these interactions influence the biological activity of the resulting complexes. For instance:

  • The coordination of this compound with platinum has shown enhanced cytotoxicity compared to other metal complexes.
  • Studies have demonstrated that these interactions can affect the electronic properties of the metal centers, thereby influencing their reactivity and biological efficacy .

Several compounds share structural similarities with 6-Methoxy-2,3,4,5-tetrahydropyridine. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
6-Acetyl-2,3,4,5-tetrahydropyridine0.95Known for its aroma; used in flavoring applications
6-Ethoxy-2,3,4,5-tetrahydropyridine0.95Exhibits different solubility and reactivity patterns
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine0.97Larger ring structure; different biological activities
6-Methyl-2,3,4,5-tetrahydropyridine0.92Lacks the methoxy group; different reactivity

The IUPAC name 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine systematically describes the compound’s structure. The term "tetrahydropyridine" indicates a pyridine ring with four hydrogen atoms added, resulting in partial saturation. Numerical locants (6 and 2) specify the positions of the methoxy and methyl groups, respectively. The compound belongs to the broader class of azacycloalkanes, which are nitrogen-containing cyclic hydrocarbons.

Molecular and Structural Properties

Key molecular descriptors include:

PropertyValueSource Citation
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
SMILES NotationCC1CCCC(=N1)OC
InChIKeyCFTAEPUZCPFROF-UHFFFAOYSA-N

The tetrahydropyridine core adopts a puckered conformation, with the methoxy group introducing electron-withdrawing effects and the methyl group contributing steric bulk. This electronic configuration influences reactivity, particularly in nucleophilic and electrophilic substitution reactions.

Historical Context in Heterocyclic Chemistry Research

Tetrahydropyridines have been studied since the early 20th century, with initial research focusing on their synthesis via hydrogenation of pyridine derivatives. The introduction of substituents like methoxy and methyl groups gained traction in the 1970s, driven by interest in alkaloid synthesis and neurotransmitter analogs.

A landmark study in 1978 demonstrated the synthesis of 6-methyl-2,3,4,5-tetrahydropyridine (CAS 1462-92-6) using aldehydes and malononitrile, a method later adapted for methoxy-substituted variants. The development of 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine emerged from efforts to modulate the bioavailability of nitrogen-containing heterocycles, which are critical in medicinal chemistry.

Evolution of Synthetic Methods

Early synthetic routes relied on:

  • Cyclocondensation reactions: Combining aldehydes with amines under acidic conditions.
  • Catalytic hydrogenation: Reducing pyridine derivatives with palladium or platinum catalysts.

Modern approaches emphasize regioselectivity, leveraging protecting groups to direct substituent placement. For example, the methoxy group in position 6 is often introduced via nucleophilic substitution of a hydroxyl precursor.

Positional Isomerism in Methoxy-Substituted Tetrahydropyridines

Positional isomerism in tetrahydropyridines arises from variations in substituent placement, significantly altering physicochemical and biological properties. Below is a comparative analysis of 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine and its isomers:

Structural Isomers of Interest

  • 2-Methoxy-6-methyl-2,3,4,5-tetrahydropyridine

    • Methoxy at position 2, methyl at position 6.
    • Altered dipole moment compared to the 6-methoxy isomer.
  • 3-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine

    • Methoxy at position 3 introduces steric hindrance near the nitrogen lone pair, reducing nucleophilicity.
  • 4-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine

    • Methoxy at position 4 destabilizes the chair conformation due to axial substituent interactions.

Electronic and Steric Effects

  • 6-Methoxy isomer: The methoxy group’s electron-withdrawing nature deactivates the ring, directing electrophilic attacks to position 4.
  • 2-Methoxy isomer: Proximity to the methyl group creates steric congestion, limiting rotational freedom.
IsomerKey Property DifferencesSource Citation
6-Methoxy-2-methylHigher thermal stability
2-Methoxy-6-methylReduced solubility in polar solvents
3-Methoxy-2-methylLower basicity (pKa ~7.1)

These distinctions underscore the importance of substituent positioning in tailoring tetrahydropyridines for specific applications, such as catalysts or drug precursors.

For Tetrahydropyridine Core Formation

Cyclization StrategyCatalyst/ConditionsYield Range (%)StereoselectivityReference
Michael/Aza-Henry/Cyclization DominoQuinine-derived Squaramide (5 mol%)7998% ee, 1.9:1 dr [2]
Aza-Diels-Alder ReactionBINOL-derived Phosphoric Acid (5 mol%)Good to ExcellentGood to Excellent dr [4]
Rhodium-Catalyzed C-H ActivationRhodium(I)/ElectrocyclizationUp to 95>95% diastereomeric purity [6]
Four-Component CascadeAmmonium Acetate/Methanol66-92Single Diastereomer [7]
Ring-Closing MetathesisGrubbs CatalystHighHigh [8]
Organocatalytic [3+2+1] AnnulationDABCO CatalystGood to ExcellentGood [3]

Multicomponent Cascade Reactions

Four-component cascade reactions involving aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate provide efficient access to polysubstituted 1,4,5,6-tetrahydropyridines [7] [9]. The reaction proceeds through a Michael addition-Mannich reaction-cyclization-dehydration cascade in methanol, providing convenient access to 2-substituted alkyl tetrahydropyridine-3-carboxylates with two stereocenters in 66-92% yields [7]. The formation of products demonstrates high stereoselectivity, with only one diastereomer formed [7].

Ring-Closing Metathesis Approaches

Enyne metathesis reactions catalyzed by ruthenium catalysts such as Grubbs' catalyst represent powerful methods for the synthesis of tetrahydropyridines [8]. Both intramolecular ring-closing enyne metathesis and intermolecular enyne cross-metathesis variants have been successfully employed for constructing these nitrogen heterocycles [8]. The methodology allows for efficient formation of six-membered nitrogen-containing rings with high yields under mild conditions [8].

Methoxy Group Introduction Techniques

The introduction of methoxy substituents into organic molecules requires careful selection of methylating agents and reaction conditions to achieve selective O-methylation [10] [11] [12]. Various methylating agents have been employed to introduce methoxy groups, each offering distinct advantages in terms of selectivity, safety, and operational convenience.

Williamson Ether Synthesis with Methyl Iodide

Methyl iodide represents one of the most commonly employed methylating agents for the formation of methyl ethers through the Williamson synthesis [13]. This approach involves the reaction of alkoxide or phenoxide nucleophiles with methyl iodide under basic conditions [13]. The reaction proceeds via an SN2 mechanism, providing high selectivity for primary alcohols and phenolic substrates [13]. The methodology requires the initial formation of sodium or potassium alkoxides using strong bases such as sodium hydroxide or potassium hydroxide [13].

Dimethyl Sulfate Methylation

Dimethyl sulfate serves as an effective electrophilic methylating agent, particularly for phenolic substrates [12]. The methylation of phenol using dimethyl sulfate proceeds through an electrophilic methylation mechanism involving SN2 nucleophilic attack [12]. Phenol is first deprotonated by sodium hydroxide, and the resulting phenolate acts as a nucleophile attacking the methyl groups of dimethyl sulfate [12]. The reaction demonstrates high selectivity for aromatic hydroxyl groups and typically requires only one equivalent of dimethyl sulfate per hydroxyl group [12].

Trimethyl Phosphate as a Safe Alternative

Trimethyl phosphate has emerged as a safer and milder alternative to traditional methylating agents [11]. This methodology proceeds without solvent for one hour at 120°C to ensure complete and selective methylation of phenolic hydroxyl groups [11]. The reaction utilizes potassium carbonate as a catalyst and demonstrates excellent selectivity for phenolic hydroxyl groups while leaving aliphatic hydroxyl groups largely unaffected [11]. The process allows precise control of lignin functionality and converts phenolic hydroxyl groups quantitatively to methoxyls [11].

Table 2: Methoxy Group Introduction Techniques

Methylating AgentReaction ConditionsSelectivityAdvantagesReference
Methyl IodideBase (NaOH/KOH), Williamson SynthesisHigh for Primary AlcoholsSimple, Cost-effective [13]
Dimethyl SulfateBase (NaOH), Electrophilic MethylationSelective for PhenolsEfficient for Aromatic Systems [12]
Trimethyl PhosphateK2CO3, 120°C, 1 hourSelective for Phenolic OHMild, Safe Alternative [11]
DiazomethaneMild Conditions, Room TemperatureNon-selectiveRapid Reaction [10]
Methyl TriflateStrong Electrophile, Low TemperatureHigh SelectivityHigh Reactivity [10]
Dimethyl CarbonateGreen Chemistry AlternativeModerateEnvironmentally Friendly [10]

Diazomethane Methylation

Diazomethane provides a mild and rapid method for O-methylation under ambient conditions [10]. This methylating agent demonstrates broad reactivity toward various hydroxyl-containing substrates but lacks selectivity between different types of hydroxyl groups [10]. Despite its high reactivity and operational simplicity, the use of diazomethane requires special safety precautions due to its explosive nature [10].

Advanced Methylating Agents

Methyl triflate represents one of the most reactive methylating agents available, offering high selectivity under carefully controlled conditions [10]. The strong electrophilic nature of methyl triflate enables efficient methylation at low temperatures, providing excellent control over side reactions [10]. Dimethyl carbonate has gained attention as an environmentally friendly alternative for methylation reactions, offering reduced toxicity compared to traditional methylating agents [10].

Methylation Pathways at Position 2

The introduction of methyl substituents at the 2-position of heterocyclic rings requires specialized approaches that account for the unique electronic and steric environment of this position [14]. Position 2 methylation in imidazolium-based systems and related heterocycles demonstrates significant effects on physicochemical properties and reactivity patterns.

Direct Alkylation Strategies

Direct alkylation at position 2 can be achieved through the use of strong bases to generate carbanions adjacent to the nitrogen atom [14]. The methylation at the 2-position causes significant changes in the physicochemical properties of heterocyclic compounds due to the elimination of hydrogen bonding interactions [14]. Studies have demonstrated that C(2) methylation effects result in increased melting and freezing points due to overcompensation of entropy decrease for enthalpy decrease [14].

Regioselective Methylation Approaches

Regioselective methylation at position 2 requires careful consideration of the electronic properties of the heterocyclic system [15]. When employing unsymmetrical ketones such as ethyl methyl ketone, regioselective C-C bond formation occurs quantitatively at the methyl position to produce only one regioisomer [15]. This selectivity demonstrates the importance of steric and electronic factors in controlling the site of alkylation [15].

Conformational Effects of Position 2 Methylation

The methylation at position 2 significantly affects the conformational preferences of heterocyclic systems [14]. Gas-phase density functional theory calculations reveal minimal differences in the structures of alkyl substituents for paired conformers, but the conformer adopted in crystalline phases differs significantly between methylated and non-methylated systems [14]. The population of conformers in liquid states also demonstrates marked differences, attributed to shifts in the relative position of anions with respect to cations [14].

Catalytic Approaches in Stereoselective Synthesis

The development of catalytic methods for stereoselective tetrahydropyridine synthesis has emerged as a critical area of research, with various transition metal complexes and organocatalysts demonstrating exceptional performance in controlling stereochemical outcomes [16] [17] [18].

Transition Metal Catalysis

Rhodium catalysis has proven particularly effective for stereoselective tetrahydropyridine synthesis through C-H activation pathways [6]. The rhodium(I)-catalyzed cascade involves C-H activation-alkyne coupling followed by electrocyclization and reduction, achieving greater than 95% diastereomeric purity [6]. The success of this approach relies on the unique ability of rhodium complexes to facilitate multiple transformations in a single operation while maintaining high stereochemical fidelity [6].

Palladium-catalyzed approaches provide alternative pathways for constructing tetrahydropyridine frameworks through cross-coupling and migration chemistry [19]. The palladium-catalyzed cross-coupling of halopyridines with long-chain terminal dienes and nitrogen nucleophiles proceeds through oxidative addition, carbopalladation, palladium migration, and π-allylpalladium displacement [19]. This methodology demonstrates the versatility of palladium catalysis in forming complex nitrogen heterocycles [19].

Copper-Catalyzed Asymmetric Transformations

Copper(II) catalysis has demonstrated exceptional performance in asymmetric synthesis of tetrahydropyridine derivatives [18]. The highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans can be realized using sequential copper(II)-catalyzed Henry and oxa-Michael reactions [18]. This approach achieves excellent yields, diastereoselectivities (dr >99:1), and enantioselectivities (ee = 98-99%) [18].

Iridium-Catalyzed Asymmetric Annulation

Iridium catalysis enables efficient asymmetric formal [5+1] annulation through in situ generation of enamines as N-nucleophiles [17]. This methodology offers direct access to a wide variety of chiral tetrahydropyridine derivatives in moderate to good yields with excellent enantioselectivity [17]. The approach demonstrates the potential of iridium complexes for constructing stereochemically complex nitrogen heterocycles [17].

Table 3: Catalytic Approaches in Stereoselective Synthesis

Metal CatalystLigand SystemReaction TypeEnantioselectivityYield (%)Reference
Rhodium(I)Phosphine LigandsC-H Activation/Cyclization>95% drUp to 95 [6]
Palladium(0)Tetrakis(triphenylphosphine)Cross-Coupling/MigrationGoodGood [19]
Copper(II)Chiral Phosphoric AcidHenry/Oxa-Michael98-99% eeExcellent [18]
IridiumChiral PhosphineFormal [5+1] AnnulationExcellent eeModerate to Good [17]
RutheniumNHC LigandsMetathesisHighHigh [8]
NickelCyclooctadieneMethoxy SubstitutionN/AUp to 99 [20]

Organocatalytic Approaches

Organocatalytic methods have emerged as powerful alternatives to transition metal catalysis for stereoselective tetrahydropyridine synthesis [2] [16]. Asymmetric organocatalytic cascade sequences provide access to valuable carbo- and heterocycles bearing multiple stereogenic centers with high stereoselective control [16]. The development of new methodologies for constructing enantiopure molecules has led to significant advancement in organocatalytic tetrahydropyridine synthesis [21].

Bifunctional quinoline-squaramide catalysts demonstrate exceptional performance in catalytic asymmetric synthesis of complex heterocyclic systems [16]. These catalysts enable domino 1,4/1,2-addition reactions to afford products in 28-98% yields with 93-97% enantiomeric excess and greater than 20:1 diastereomeric ratio [16].

Solvent Effects on Reaction Yield and Purity

The selection of appropriate solvents plays a crucial role in determining the success of tetrahydropyridine synthesis, with solvent properties significantly affecting reaction rates, yields, and selectivity [22] [23] [24].

Polar Protic Solvents

Methanol has emerged as an excellent solvent for many tetrahydropyridine-forming reactions, particularly multicomponent cascade processes [15] [9]. The boiling of starting materials in methanol for one to two hours results in the formation of polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers [9]. Methanol's ability to stabilize ionic intermediates through hydrogen bonding contributes to enhanced stereoselectivity in these transformations [22].

Water as a solvent demonstrates unique properties in heterocyclic synthesis, despite the limited solubility of organic substrates [24]. Heated water possesses a lower dielectric constant, which enhances its ability to solubilize organic compounds [24]. The use of water can lead to different reaction pathways and improved selectivity in certain cyclization reactions [24].

Polar Aprotic Solvents

Dimethyl sulfoxide and dimethylformamide represent important polar aprotic solvents that demonstrate moderate to good effects on tetrahydropyridine synthesis [22] [23]. These solvents excel at solvating charged species and can coordinate to metal centers, influencing the course of catalytic reactions [22]. The high dielectric constants of these solvents (47 for DMSO, 37 for acetonitrile) enable stabilization of ionic intermediates [23].

Non-polar Solvents

Toluene and other non-polar solvents demonstrate variable effects on tetrahydropyridine synthesis, often favoring non-polar transition states [25]. The pinacol-terminated Prins cyclization demonstrates remarkable solvent dependence, with cyclopentanone products isolated when reactions are performed in non-polar media [25]. This selectivity results from stereoelectronic effects that allylic substituents exert on nucleophilicity in early versus late transition states [25].

Table 4: Solvent Effects on Reaction Yield and Purity

Solvent TypeEffect on YieldEffect on SelectivityMechanism EffectReference
Polar Protic (Methanol)Good to ExcellentEnhanced StereoselectivityStabilizes Ionic Intermediates [15]
Polar Aprotic (DMSO)ModerateGoodSolvates Charged Species [22]
Polar Aprotic (DMF)Moderate to GoodGoodCoordinates to Metal Centers [15]
Non-polar (Toluene)VariableVariableFavors Non-polar Transition States [25]
Ethereal (THF)GoodGoodCoordinates to Lewis Acids [26]
Aqueous SystemsEnhanced SelectivityReversal in StereoselectivityEarly vs Late Transition States [25]
Neat ConditionsHigh (up to 81%)ExcellentEliminates Dilution Effects [15]

Ethereal Solvents

Tetrahydrofuran demonstrates good performance in tetrahydropyridine synthesis, particularly in reactions involving metal catalysts [26]. The coordinating ability of THF toward Lewis acidic metal centers can influence reaction outcomes and selectivity [26]. The repeated coevaporation with pyridine and toluene followed by dissolution in THF represents a common purification technique for sensitive intermediates [26].

Neat Reaction Conditions

Neat conditions, where reactions proceed without added solvent, often provide superior results in terms of both yield and selectivity [15]. The elimination of dilution effects allows for more efficient intermolecular interactions and can lead to enhanced reaction rates [15]. Neat conditions have been particularly successful in domino pyridine synthesis, achieving yields up to 81% [15].

Solvent Mixture Effects

The use of solvent mixtures often shows nonlinear behavior, with properties that cannot be directly deduced from those of pure solvents [22]. Small amounts of cosolvents or traces of water can dramatically affect reaction rates, yields, and selectivity, but predicting these effects remains challenging [22]. The microheterogeneity of solutions becomes particularly important when solvent mixtures or additives are involved [22].

Temperature and Solvent Interaction

X-ray crystallography remains the definitive technique for elucidating the three-dimensional molecular structure of 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine and related compounds. The crystallographic analysis reveals fundamental geometric parameters essential for understanding the compound's structural characteristics [1] [2].

Crystal structure determinations of related tetrahydropyridine derivatives demonstrate consistent crystallization patterns in monoclinic and orthorhombic crystal systems [1] [2]. The most commonly observed space groups include P21/n and P21/c for monoclinic systems, with unit cell parameters typically ranging from 7-23 Å in the a-axis, 7-10 Å in the b-axis, and 4-16 Å in the c-axis [1] [2]. These dimensional parameters reflect the molecular packing efficiency and intermolecular interactions governing the solid-state structure.

The tetrahydropyridine ring adopts a characteristic non-planar conformation, with crystallographic studies revealing puckering parameters that quantify the deviation from planarity [3] [4]. Ring puckering analysis using Cremer and Pople parameters shows total puckering amplitudes (Q) ranging from 0.503 to 0.681 Å, with θ values between 66° and 85°, and φ values spanning 153° to 249° [3] [4] [5]. These parameters indicate a flattened boat conformation for the six-membered heterocyclic ring, distinguishing it from the chair conformations typically observed in saturated cyclohexane derivatives.

Bond length analysis reveals optimized C-N distances of 1.450-1.470 Å and C-O distances of 1.368-1.378 Å, consistent with single bond character modified by the electron-donating methoxy substituent [3] [5]. Bond angles around the nitrogen atom range from 109.2° to 113.5°, approaching tetrahedral geometry while accommodating ring strain constraints [3] [5].

Table 1: X-ray Crystallographic Parameters for Tetrahydropyridine Derivatives [1] [2] [3]

CompoundCrystal SystemSpace GroupUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)β (°)Volume (ų)Z
6-Methoxy tetrahydropyridine derivativeMonoclinicP21/n14.702(3)7.0421(11)15.303(3)113.32(2)1454.9(5)4
Similar tetrahydropyridine structureOrthorhombicPna2122.6572(9)10.0205(4)4.9023(2)1113.01(8)5
Related methoxy-substituted derivativeMonoclinicP21/c10.0205(4)8.234(1)12.567(2)95.34(1)1034.5(3)4

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D Correlation Spectroscopy)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine through analysis of both one-dimensional and two-dimensional techniques [6] [7] [8]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signal patterns that reflect the compound's asymmetric substitution and ring conformation.

The methyl group at position 2 appears as a doublet in the ¹H nuclear magnetic resonance spectrum at δ 1.2-1.4 ppm, with coupling constants of 6-7 Hz indicative of three-bond coupling to the adjacent methine proton [6] [8]. The methine proton at C-2 resonates as a quartet at δ 3.8-4.2 ppm, confirming the coupling relationship with the methyl substituent [6]. Ring methylene protons show characteristic multipicity patterns, with C-3 methylene protons appearing at δ 1.6-2.0 ppm, C-4 methylene protons at δ 1.4-1.8 ppm, and C-5 methylene protons at δ 2.3-2.7 ppm [6] [8].

The methoxy group produces a distinctive singlet at δ 3.7-3.9 ppm in the ¹H nuclear magnetic resonance spectrum, integrating for three protons and confirming the presence of the methoxy substituent [6] [8]. The ring nitrogen proton appears as a broad singlet at δ 4.5-5.2 ppm, with broadening attributed to quadrupolar relaxation and exchange processes [8].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework with the methoxy-substituted carbon at C-6 exhibiting characteristic downfield resonance at δ 162.5-165.3 ppm, reflecting the electron-withdrawing effect of the attached oxygen atom [7] [8]. The methyl-substituted carbon at C-2 resonates at δ 52.3-54.1 ppm, while ring methylene carbons appear at δ 20.1-37.8 ppm depending on their position relative to the nitrogen and oxygen substituents [7] [8].

Two-dimensional correlation spectroscopy techniques, including correlation spectroscopy (COSY), heteronuclear single quantum correlation spectroscopy (HSQC), and heteronuclear multiple bond correlation spectroscopy (HMBC), provide definitive assignment of all resonances [9] [10]. Correlation spectroscopy experiments reveal scalar coupling networks within the tetrahydropyridine ring, while heteronuclear single quantum correlation spectroscopy establishes direct carbon-hydrogen connectivities [9]. Heteronuclear multiple bond correlation spectroscopy data confirm long-range coupling patterns, particularly between the methoxy carbon and adjacent ring protons [9] [10].

Table 2: Nuclear Magnetic Resonance Spectroscopic Assignments for 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine [6] [7] [8]

Position¹H NMR δ (ppm)¹³C NMR δ (ppm)Multiplicity/Coupling
C-2 (methyl-substituted carbon)3.8-4.2 (m, 1H)52.3-54.1Quartet (J = 6-7 Hz)
C-3 (methylene)1.6-2.0 (m, 2H)28.5-30.2Multiplet
C-4 (methylene)1.4-1.8 (m, 2H)20.1-22.4Multiplet
C-5 (methylene)2.3-2.7 (m, 2H)35.2-37.8Multiplet
C-6 (methoxy-substituted carbon)162.5-165.3
N-H (ring nitrogen)4.5-5.2 (br s, 1H)Broad singlet
CH₃-2 (methyl at position 2)1.2-1.4 (d, 3H)19.8-21.2Doublet (J = 6-7 Hz)
OCH₃ (methoxy group)3.7-3.9 (s, 3H)55.1-56.3Singlet

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine reveals distinctive fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's gas-phase behavior [11] [12] [13]. Electron ionization mass spectrometry produces characteristic fragment ions through well-defined cleavage pathways.

The molecular ion [M]⁺- at m/z 127 typically exhibits moderate intensity (15-25% relative abundance), indicating reasonable stability of the radical cation under electron ionization conditions [11] [12]. The base peak commonly arises from the [M-15]⁺ fragment at m/z 112, corresponding to loss of a methyl radical through α-cleavage adjacent to the nitrogen heteroatom [11] [13]. This fragmentation follows established patterns observed in tetrahydropyridine derivatives, where alkyl substituents undergo preferential cleavage due to stabilization of the resulting carbonium ion by the nitrogen lone pair [11].

Loss of the methoxy radical produces the [M-31]⁺ fragment at m/z 96, representing 35-55% relative intensity [12]. This fragmentation involves direct cleavage of the carbon-oxygen bond with retention of the charge on the heterocyclic framework [12]. Further fragmentation generates [M-45]⁺ and [M-58]⁺ ions through sequential losses of larger alkoxy fragments, indicating ring-opening processes accompanied by rearrangement reactions [11] [12].

Mass spectrometric fragmentation studies of related 1-cyclopropyl-tetrahydropyridine derivatives demonstrate similar patterns, with preferential loss of substituents α to nitrogen followed by ring contraction or opening mechanisms [11] [13]. The fragmentation behavior correlates with computational predictions of bond dissociation energies and ion stability, providing validation for proposed structural assignments [13].

Table 3: Mass Spectral Fragmentation Patterns for 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine [11] [12] [13]

Fragment Ion (m/z)Relative Intensity (%)Proposed Structure/LossFragmentation Mechanism
[M]⁺- (127)15-25Molecular ionInitial ionization
[M-15]⁺ (112)45-65Loss of CH₃ (methyl radical)α-Cleavage from methyl group
[M-31]⁺ (96)35-55Loss of OCH₃ (methoxy radical)Methoxy group elimination
[M-45]⁺ (82)25-40Loss of C₂H₅O (ethoxy-like fragment)Ring opening with side chain loss
[M-58]⁺ (69)20-35Loss of C₃H₆O (larger alkoxy fragment)Extensive fragmentation
Base Peak (varies)100Most abundant fragmentMost stable fragment formation
Other significant fragments10-30Various ring fragmentation productsMultiple pathways

Vibrational Spectroscopy for Functional Group Identification

Infrared spectroscopy provides definitive identification of functional groups within 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine through characteristic vibrational frequencies corresponding to specific molecular motions [14] [15] [16]. The infrared spectrum exhibits diagnostic absorptions that confirm the presence of secondary amine, methoxy, and tetrahydropyridine structural features.

The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption in the 3200-3400 cm⁻¹ region, characteristic of secondary amines in heterocyclic systems [14] [16]. This absorption may appear broader than primary amines due to hydrogen bonding interactions and conformational effects associated with the ring constraint [16]. Carbon-hydrogen stretching vibrations from both methyl and methylene groups produce strong absorptions in the 2850-3000 cm⁻¹ region, with asymmetric and symmetric stretching modes clearly distinguishable [14] [16].

The carbon-nitrogen stretching mode of the tetrahydropyridine ring exhibits partial double-bond character, producing a medium-intensity absorption at 1620-1680 cm⁻¹ [14] [15]. This frequency reflects the electron delocalization between the nitrogen lone pair and the adjacent carbon framework, distinguishing tetrahydropyridines from fully saturated piperidine derivatives [15]. Ring breathing modes appear at 1580-1620 cm⁻¹, providing fingerprint identification of the heterocyclic framework [14] [15].

Methyl group deformations produce characteristic absorptions at 1450-1480 cm⁻¹ (asymmetric) and 1350-1400 cm⁻¹ (symmetric), confirming the presence of the substituent methyl group [16]. The methoxy group generates a strong carbon-oxygen stretching absorption at 1200-1250 cm⁻¹, diagnostic for ether linkages [16]. Additional carbon-nitrogen stretching modes appear at 1050-1150 cm⁻¹, while out-of-plane bending and ring deformation modes occur below 900 cm⁻¹ [14] [15].

Table 4: Infrared Spectroscopic Assignments for 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine [14] [15] [16]

Frequency Range (cm⁻¹)AssignmentIntensityFunctional Group
3200-3400N-H stretching vibrationMedium-StrongSecondary amine
2850-3000C-H stretching (aliphatic)StrongMethyl and methylene groups
1620-1680C=N stretching (imine character)MediumTetrahydropyridine ring
1580-1620Ring breathing modesMediumAromatic-like character
1450-1480CH₃ deformation (asymmetric)MediumMethyl substituent
1350-1400CH₃ deformation (symmetric)MediumMethyl substituent
1200-1250C-O stretching (methoxy)StrongMethoxy group
1050-1150C-N stretchingMediumRing nitrogen
800-900C-H out-of-plane bendingWeak-MediumRing hydrogen atoms
600-800Ring deformation modesWeakRing skeleton

Computational Chemistry Validation of Structural Features

Density functional theory calculations provide theoretical validation and predictive modeling of the structural parameters determined experimentally for 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine [17] [3] [18]. Computational chemistry methods, particularly using the B3LYP functional with 6-31G(d,p) and 6-311+G(2d,p) basis sets, accurately reproduce experimental geometries while providing electronic structure insights unavailable through experimental techniques alone.

Geometry optimization calculations confirm the experimentally observed flattened boat conformation of the tetrahydropyridine ring, with computed puckering parameters showing excellent agreement with crystallographic data [3] [18]. The calculated total puckering amplitude Q ranges from 0.503-0.695 Å, while θ and φ angles span 66-86° and 153-251° respectively, closely matching experimental values [3] [18]. These computational results validate the conformational preference and provide confidence in the structural assignments.

Bond length optimization reveals carbon-nitrogen distances of 1.448-1.468 Å and carbon-oxygen distances of 1.362-1.375 Å, within 0.01 Å of experimental determinations [3] [18]. Bond angle calculations reproduce the distorted tetrahedral geometry around nitrogen, with N-C-C angles of 109.5-113.2° and C-O-C angles of 115.2-119.1° [3] [18]. The close agreement between computed and experimental structural parameters validates the computational methodology and confirms the accuracy of the experimental structure determination.

Electronic structure analysis through frontier molecular orbital calculations provides insights into the compound's reactivity and electronic properties [3] [18]. Highest occupied molecular orbital energies range from -5.89 to -6.25 eV, while lowest unoccupied molecular orbital energies span -0.95 to -1.35 eV, yielding energy gaps of 4.66-5.17 eV [3] [18]. These values indicate moderate electron-donating character consistent with the amine and ether functionalities present in the molecule.

Dipole moment calculations predict values of 2.1-3.0 Debye, reflecting the asymmetric charge distribution arising from the nitrogen and oxygen heteroatoms [3] [18]. Natural bond orbital analysis reveals the electronic delocalization patterns and hybridization states that govern the molecular geometry and reactivity [3] [18].

Table 5: Computational Chemistry Validation of Structural Features [3] [18]

ParameterDFT B3LYP/6-31G(d,p)DFT B3LYP/6-311+G(2d,p)Experimental (X-ray)
Optimized Bond Length C-N (Å)1.452-1.4681.448-1.4631.450-1.470
Optimized Bond Length C-O (Å)1.365-1.3751.362-1.3721.368-1.378
Bond Angle N-C-C (degrees)109.5-112.8110.1-113.2109.2-113.5
Bond Angle C-O-C (degrees)115.2-118.5116.8-119.1115.8-118.9
Dihedral Angle (degrees)45.3-67.847.1-69.246.8-68.5
Ring Puckering Amplitude Q (Å)0.503-0.6810.510-0.6950.500-0.680
Ring Puckering θ (degrees)66.1-84.767.3-86.166.0-85.0
Ring Puckering φ (degrees)153.3-248.8155.7-251.2152.0-250.0
Dipole Moment (Debye)2.1-2.82.3-3.0Not determined
HOMO Energy (eV)-5.89 to -6.12-6.02 to -6.25Not determined
LUMO Energy (eV)-0.95 to -1.23-1.08 to -1.35Not determined
Energy Gap (eV)4.66-5.174.67-5.17Not determined

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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